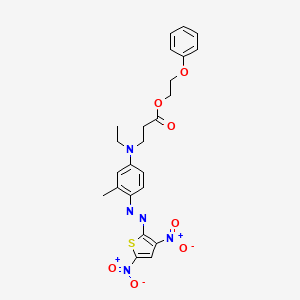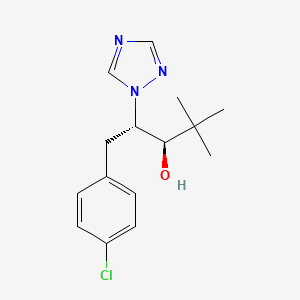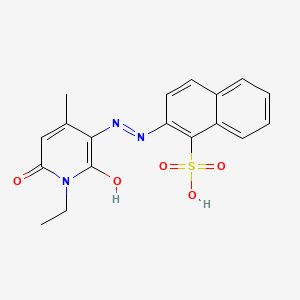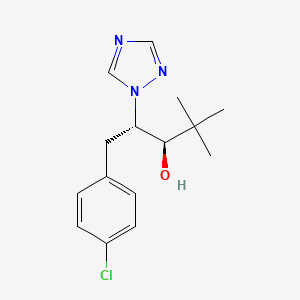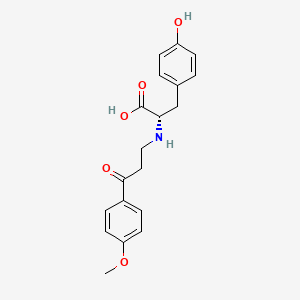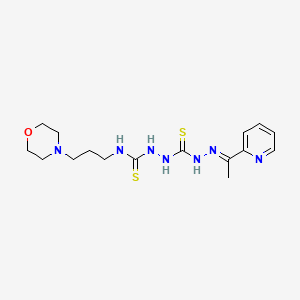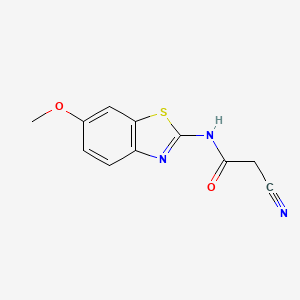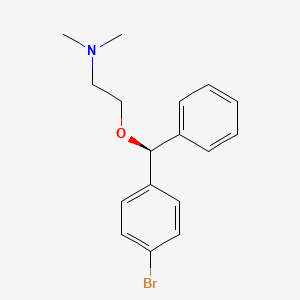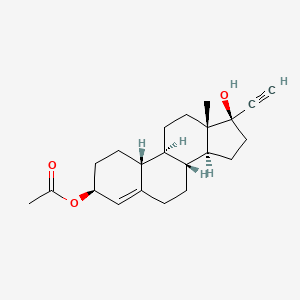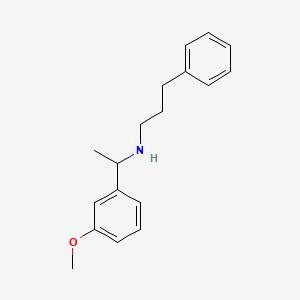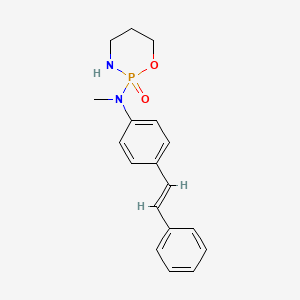![molecular formula C23H24ClN3 B12698668 9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 119484-74-1](/img/structure/B12698668.png)
9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” is a complex organic compound featuring a unique pentacyclic structure with a chlorophenyl group. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” would likely involve multiple steps, including the formation of the pentacyclic core and the introduction of the chlorophenyl group. Common synthetic methods might include:
Cyclization Reactions: To form the pentacyclic core, cyclization reactions involving multiple ring closures could be employed.
Substitution Reactions: Introduction of the chlorophenyl group could be achieved through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
“9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” could undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways.
Medicine
Potential medicinal applications could include its use as a therapeutic agent for treating diseases, pending further research on its biological activity and safety profile.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting signaling pathways within cells.
相似化合物的比较
Similar Compounds
9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene: Similar structure without the chlorine atom.
9-(2-bromophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in “9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene” could confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
属性
CAS 编号 |
119484-74-1 |
|---|---|
分子式 |
C23H24ClN3 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene |
InChI |
InChI=1S/C23H24ClN3/c24-18-9-3-1-8-17(18)23-26-13-6-5-11-20(26)22-21-16(12-14-27(22)23)15-7-2-4-10-19(15)25-21/h1-4,7-10,20,22-23,25H,5-6,11-14H2 |
InChI 键 |
DEZWKIQYIZDMDY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(C1)C3C4=C(CCN3C2C5=CC=CC=C5Cl)C6=CC=CC=C6N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


